molecular formula C13H9ClFN3 B067682 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 171620-43-2

7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B067682
CAS No.: 171620-43-2
M. Wt: 261.68 g/mol
InChI Key: AXWQENPBOOCORA-UHFFFAOYSA-N
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Description

7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications, including:

Safety and Hazards

The safety data sheet for “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” indicates that it is classified as Acute Tox. 4 Oral, with hazard statements including H302 . Precautionary statements include P301 + P312 + P330 . It is recommended not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found in the available literature, research into pyrimidine derivatives continues to be an active field, particularly in the development of novel anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of 2-fluorobenzylamine with a suitable pyrimidine precursor under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorobenzyl and chloro groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-7-[(2-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQENPBOOCORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439689
Record name AGN-PC-0N47BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171620-43-2
Record name AGN-PC-0N47BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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